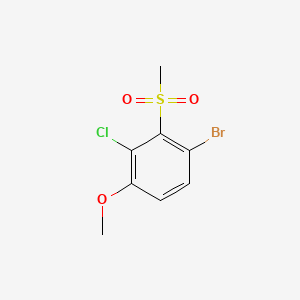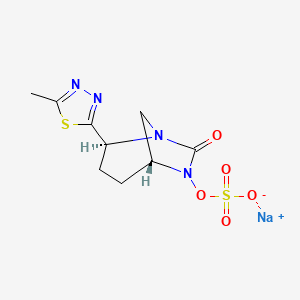
Antibacterial agent 54
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Antibacterial agent 54 is a synthetic compound known for its potent antibacterial properties. It has been developed to combat a wide range of bacterial infections, particularly those caused by drug-resistant strains. This compound is part of a new generation of antibacterial agents designed to address the growing issue of antibiotic resistance.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Antibacterial agent 54 typically involves a multi-step process. The initial step often includes the formation of a core structure through a series of condensation reactions. This is followed by the introduction of functional groups that enhance its antibacterial activity. Common reagents used in these reactions include organic solvents, catalysts, and specific reactants tailored to achieve the desired chemical structure.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using batch or continuous flow processes. These methods ensure consistent quality and yield. The reaction conditions are carefully controlled, including temperature, pressure, and pH, to optimize the synthesis and minimize impurities. Advanced purification techniques, such as crystallization and chromatography, are employed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Antibacterial agent 54 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: The opposite of oxidation, reduction reactions involve the gain of electrons or the removal of oxygen.
Substitution: In these reactions, one functional group in the molecule is replaced by another, which can significantly alter the compound’s properties.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Antibacterial agent 54 has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Biology: Employed in microbiological studies to understand bacterial resistance and develop new antibacterial strategies.
Medicine: Investigated for its potential use in treating bacterial infections, particularly those resistant to conventional antibiotics.
Industry: Utilized in the development of antibacterial coatings and materials to prevent bacterial contamination.
Mécanisme D'action
The mechanism of action of Antibacterial agent 54 involves targeting specific bacterial pathways. It binds to bacterial enzymes, inhibiting their function and disrupting essential processes such as cell wall synthesis, protein synthesis, and DNA replication. This leads to the death of the bacterial cells. The compound’s molecular targets include bacterial ribosomes, DNA gyrase, and cell wall precursors.
Comparaison Avec Des Composés Similaires
Similar Compounds
Penicillin: A well-known antibiotic that targets bacterial cell wall synthesis.
Tetracycline: Inhibits protein synthesis by binding to the bacterial ribosome.
Ciprofloxacin: Targets DNA gyrase and topoisomerase IV, inhibiting DNA replication.
Uniqueness
Antibacterial agent 54 is unique in its ability to target multiple bacterial pathways simultaneously, reducing the likelihood of resistance development. Its broad-spectrum activity and effectiveness against drug-resistant strains make it a valuable addition to the arsenal of antibacterial agents.
Propriétés
Formule moléculaire |
C9H11N4NaO5S2 |
|---|---|
Poids moléculaire |
342.3 g/mol |
Nom IUPAC |
sodium;[(2S,5R)-2-(5-methyl-1,3,4-thiadiazol-2-yl)-7-oxo-1,6-diazabicyclo[3.2.1]octan-6-yl] sulfate |
InChI |
InChI=1S/C9H12N4O5S2.Na/c1-5-10-11-8(19-5)7-3-2-6-4-12(7)9(14)13(6)18-20(15,16)17;/h6-7H,2-4H2,1H3,(H,15,16,17);/q;+1/p-1/t6-,7+;/m1./s1 |
Clé InChI |
XYXBXMRDUWPTDB-HHQFNNIRSA-M |
SMILES isomérique |
CC1=NN=C(S1)[C@@H]2CC[C@@H]3CN2C(=O)N3OS(=O)(=O)[O-].[Na+] |
SMILES canonique |
CC1=NN=C(S1)C2CCC3CN2C(=O)N3OS(=O)(=O)[O-].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


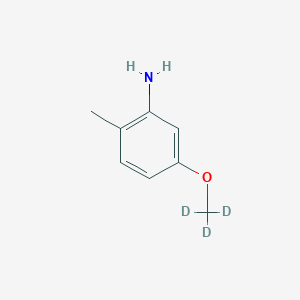
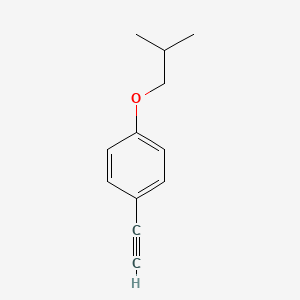
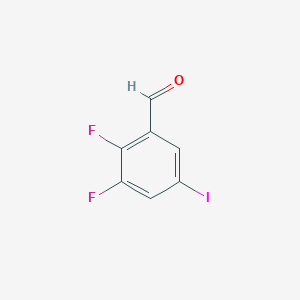
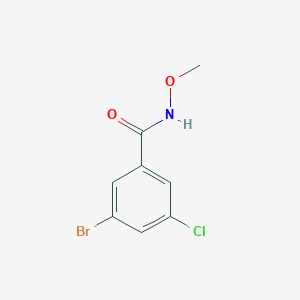
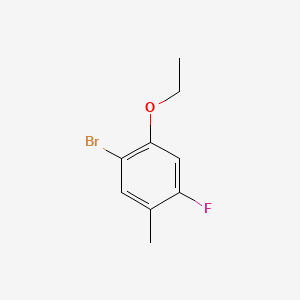
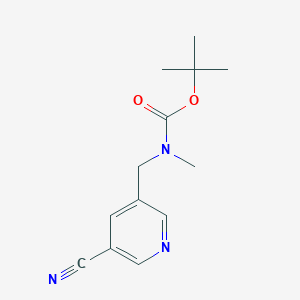
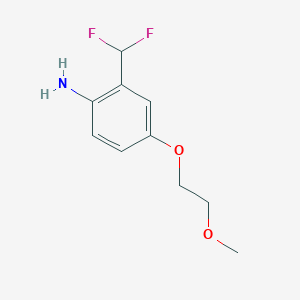

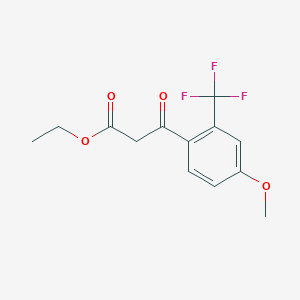
![(1-(2,2-Difluoroethyl)-1H-benzo[d]imidazol-2-yl)methanamine hydrochloride](/img/structure/B14765803.png)
![Methyl 2-amino-3-(2-oxo-8-oxa-1-azaspiro[4.5]decan-3-yl)propanoate](/img/structure/B14765804.png)

